molecular formula C15H15NO6S2 B2491590 Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941888-83-1

Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate

Cat. No. B2491590
CAS RN: 941888-83-1
M. Wt: 369.41
InChI Key: WOLMDJQHUGJHFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method represents a pathway to 4-arylsulfonyl-3-carboxamidothiophenes, highlighting a key approach in the synthesis of complex thiophene derivatives (Stephens et al., 1999).

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been elucidated through techniques such as single-crystal X-ray diffraction. For instance, the structure of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate was solved, providing insights into the arrangement and bonding within these molecules, crucial for understanding their chemical behavior (Ramazani et al., 2011).

Chemical Reactions and Properties

Thiophene compounds exhibit a range of chemical reactions, from interactions with amines and hydrazines to complex rearrangements and coordination with metals. These reactions not only expand the scope of thiophene chemistry but also provide a foundation for developing new materials and pharmaceuticals (Hajjem et al., 2010; Bermejo et al., 2000).

properties

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-4-6-11(7-5-10)16-24(19,20)12-8-9-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLMDJQHUGJHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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